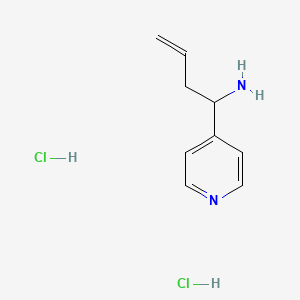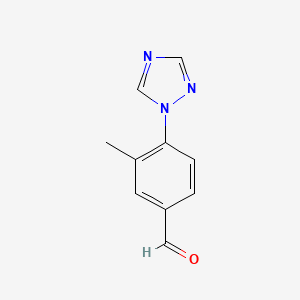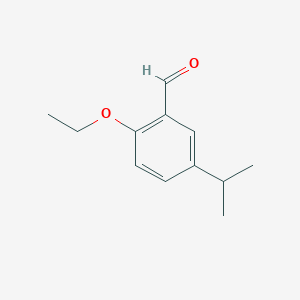
2-Ethoxy-5-isopropylbenzaldehyde
Übersicht
Beschreibung
2-Ethoxy-5-isopropylbenzaldehyde is a chemical compound with the molecular formula C12H16O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-isopropylbenzaldehyde is C12H16O2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molar mass of 2-Ethoxy-5-isopropylbenzaldehyde is 192.25 g/mol . The predicted density is 1.002±0.06 g/cm3, and the predicted boiling point is 291.5±33.0 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Oligo-Schiff-Base
- Application Summary: A newly designed oligo-Schiff-base was prepared and characterized to investigate its optical and morphological response and antioxidant activity . The synthesis of 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol was clarified .
- Methods of Application: The subsequent oxidative polycondensation process yielded the target oligo (2-ethoxy-6-(((2-hydroxyphenyl)imino)-methyl)phenol), oligo (EHPIMP) . The structural elucidation of oligo (EHPIMP) was performed by 1 H, 13 C NMR, TGA, FTIR and GPC systems .
- Results or Outcomes: The optical properties of the EHPIMP and the oligo (EHPIMP)’s thin films were compared mainly with UV–Vis spectroscopy . Corresponding band gap (Eg) values of the EHPIMP and the oligo (EHPIMP) films were obtained as 2.224 and 1.404 eV, respectively . The antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods .
2. Methoxybenzaldehydes in Plants
- Application Summary: Methoxybenzaldehydes in plants are one of the important groups of benzoate derivatives . Some of them, exhibiting refreshing fragrance can be used as flavoring ingredients in food and cosmetics .
- Methods of Application: The biosynthesis of benzoic acid in plants has been explored in the last decade . There have been several studies regarding the biosynthetic route and mechanism of formation of benzaldehyde via benzoic acid from cinnamate and further addition of ‘methoxy’ group to it in the last few years .
- Results or Outcomes: Methoxybenzaldehydes also exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry .
3. Synthesis of Polyphosphazenes
- Application Summary: Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . This has been achieved by the replacement of chloro groups with appropriate nucleophiles .
- Methods of Application: The synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps . First step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl 3 as catalyst by ring opening polymerization . In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .
- Results or Outcomes: The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance ( 31 P NMR) and hydrogen-1 nuclear magnetic resonance ( 1 H NMR) . Hydrolytic degradation of MEEP was studied at body temperature, and MEEP was found to degrade faster in acidic media as compared to basic and neutral media .
4. Pharmaceutical Testing
- Application Summary: 2-Ethoxy-5-isopropylbenzaldehyde can be used for pharmaceutical testing .
- Methods of Application: The compound can be used as a reference standard in various pharmaceutical testing procedures .
- Results or Outcomes: The use of high-quality reference standards ensures accurate results in pharmaceutical testing .
5. Biocompatible Phosphoester Copolymers
- Application Summary: Biocompatible phosphoester copolymers are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . This has been achieved by the replacement of chloro groups with appropriate nucleophiles .
- Methods of Application: The synthesis of copolymers with varying compositions of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) and 2-ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane (EMEP) have been synthesized via 1,5,7-triazabicyclo[4.4.0]dec-5-ene-catalyzed anionic ring-opening polymerization . The molecular weights and comonomer ratios were well controlled and polymers with reasonable molecular weight distributions (<1.5) were obtained in all cases .
- Results or Outcomes: The copolymers were found to be nontoxic to HeLa cells . Furthermore, the obtained copolymers of EEP and EMEP show thermoresponsive properties, i.e., exhibit a lower critical solution temperature (LCST) .
6. Antioxidant Properties of Oligo-Schiff-Base
- Application Summary: A newly designed oligo-Schiff-base was prepared and characterized to investigate its optical and morphological response and antioxidant activity .
- Methods of Application: The synthesis of 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol was clarified . The subsequent oxidative polycondensation process yielded the target oligo (2-ethoxy-6-(((2-hydroxyphenyl)imino)-methyl)phenol), oligo (EHPIMP) .
- Results or Outcomes: The optical properties of the EHPIMP and the oligo (EHPIMP)’s thin films were compared mainly with UV–Vis spectroscopy . Corresponding band gap (Eg) values of the EHPIMP and the oligo (EHPIMP) films were obtained as 2.224 and 1.404 eV, respectively . Furthermore, the antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods .
Eigenschaften
IUPAC Name |
2-ethoxy-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-10(9(2)3)7-11(12)8-13/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUZAFECPVETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-isopropylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
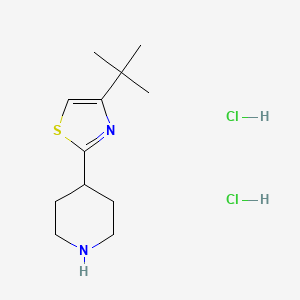

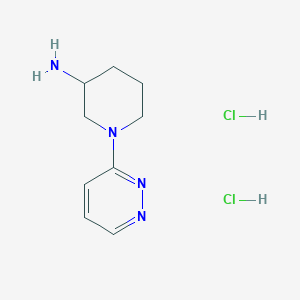
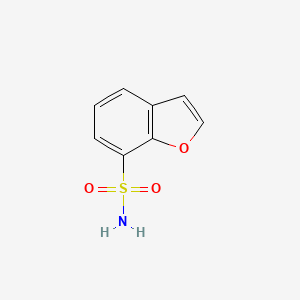
![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)
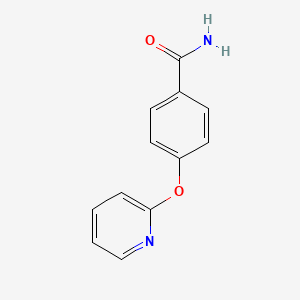
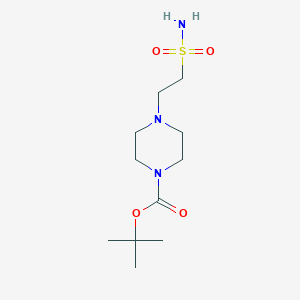
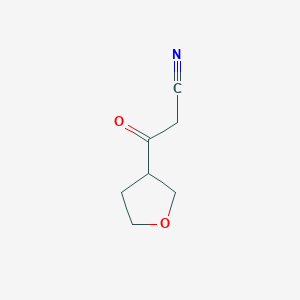
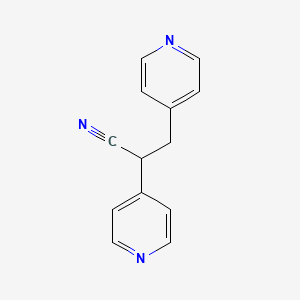
![2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1395332.png)
